molecular formula C15H15FN2O4S B5409068 N-[5-(aminosulfonyl)-2-ethoxyphenyl]-2-fluorobenzamide

N-[5-(aminosulfonyl)-2-ethoxyphenyl]-2-fluorobenzamide

Cat. No.: B5409068
M. Wt: 338.4 g/mol
InChI Key: MIZLSILQWXXTAI-UHFFFAOYSA-N
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Description

N-[5-(aminosulfonyl)-2-ethoxyphenyl]-2-fluorobenzamide is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an aminosulfonyl group, an ethoxy group, and a fluorobenzamide moiety, which contribute to its unique chemical properties and reactivity.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s used as a drug, it might interact with biological targets in the body. Sulfonamides, for example, are known to inhibit the enzyme involved in the synthesis of folic acid in bacteria, thus acting as antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(aminosulfonyl)-2-ethoxyphenyl]-2-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Ethoxyphenyl Intermediate: The synthesis begins with the preparation of the 2-ethoxyphenyl intermediate through an ethylation reaction.

    Introduction of the Aminosulfonyl Group:

    Coupling with Fluorobenzamide: The final step is the coupling of the prepared intermediate with 2-fluorobenzamide under suitable reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[5-(aminosulfonyl)-2-ethoxyphenyl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the aminosulfonyl group to an amine group.

    Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide
  • N-[5-(aminosulfonyl)-2-methylphenyl]-2-phenoxyacetamide
  • N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide

Uniqueness

N-[5-(aminosulfonyl)-2-ethoxyphenyl]-2-fluorobenzamide is unique due to the presence of the ethoxy group, which can influence its solubility and reactivity. Additionally, the fluorine atom in the benzamide moiety can enhance its binding affinity to biological targets, making it a promising candidate for drug development.

Properties

IUPAC Name

N-(2-ethoxy-5-sulfamoylphenyl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O4S/c1-2-22-14-8-7-10(23(17,20)21)9-13(14)18-15(19)11-5-3-4-6-12(11)16/h3-9H,2H2,1H3,(H,18,19)(H2,17,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZLSILQWXXTAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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